1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclobutylpyrimidinyl group, an azetidinyl group, and a cyclopropylbenzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of key intermediates, such as 6-cyclobutylpyrimidine and 3-azetidinone derivatives. These intermediates are then subjected to various chemical reactions, including condensation and cyclization, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes or disrupt cellular processes.
Comparison with Similar Compounds
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their antimicrobial and antimitotic properties.
Cyclopropylbenzimidazoles: These compounds feature the cyclopropylbenzimidazole moiety and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-2-7-19-17(6-1)24-21(15-8-9-15)26(19)16-11-25(12-16)20-10-18(22-13-23-20)14-4-3-5-14/h1-2,6-7,10,13-16H,3-5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMAIZCGODUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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